2-Ethylthio-2,2-diphenylacetic acid 2-Ethylthio-2,2-diphenylacetic acid
Brand Name: Vulcanchem
CAS No.: 16036-85-4
VCID: VC20989348
InChI: InChI=1S/C16H16O2S/c1-2-19-16(15(17)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,18)
SMILES: CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
Molecular Formula: C16H16O2S
Molecular Weight: 272.4 g/mol

2-Ethylthio-2,2-diphenylacetic acid

CAS No.: 16036-85-4

Cat. No.: VC20989348

Molecular Formula: C16H16O2S

Molecular Weight: 272.4 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylthio-2,2-diphenylacetic acid - 16036-85-4

Specification

CAS No. 16036-85-4
Molecular Formula C16H16O2S
Molecular Weight 272.4 g/mol
IUPAC Name 2-ethylsulfanyl-2,2-diphenylacetic acid
Standard InChI InChI=1S/C16H16O2S/c1-2-19-16(15(17)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,18)
Standard InChI Key NGHYFCDORXGZOD-UHFFFAOYSA-N
SMILES CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
Canonical SMILES CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O

Introduction

Basic Chemical Information

2-Ethylthio-2,2-diphenylacetic acid (CAS 16036-85-4) is an organic compound characterized by its diphenyl substitution pattern and ethylthio functional group. Its systematic structure provides a platform for various chemical modifications and applications.

Chemical Identity and Properties

The compound possesses distinct chemical and physical properties that make it valuable for research and synthesis applications.

PropertyValue
CAS Number16036-85-4
IUPAC Name2-ethylsulfanyl-2,2-diphenylacetic acid
Molecular FormulaC₁₆H₁₆O₂S
Molecular Weight272.36 g/mol
Canonical SMILESCCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C16H16O2S/c1-2-19-16(15(17)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,18)
InChI KeyNGHYFCDORXGZOD-UHFFFAOYSA-N

Physical Properties

The physical characteristics of 2-Ethylthio-2,2-diphenylacetic acid influence its handling, purification, and application in laboratory and industrial settings.

PropertyValue
Physical StateWhite to off-white crystalline solid
Melting Point127-129°C
Boiling Point391.1°C at 760 mmHg
Density1.195 g/cm³
LogP3.76790
Refractive Index1.606
Vapor Pressure8.08×10⁻⁷ mmHg at 25°C

Synthesis and Preparation Methods

Several synthetic routes have been established for the preparation of 2-Ethylthio-2,2-diphenylacetic acid, with varying efficiency and complexity.

Classical Synthetic Approach

The classical synthesis of 2-Ethylthio-2,2-diphenylacetic acid typically involves the reaction of benzilic acid with ethyl mercaptan in the presence of a strong acid catalyst. This method, as described in the historical literature, provides a straightforward approach to obtaining the target compound .

The general procedure involves:

  • Dissolution of benzilic acid (0.44 mole) in acetic acid (500 cc)

  • Addition of ethyl mercaptan (0.53 mole)

  • Dropwise addition of concentrated sulfuric acid over 1.5 hours with continuous stirring

  • The reaction mixture transitions through distinct phases: homogenization, development of a red coloration, and finally precipitation of the product

  • After 1.5 hours at room temperature, the mixture is poured into ice water

  • The precipitate is collected and dissolved in chloroform

  • Thorough extraction with water removes residual sulfuric acid

  • Drying and concentration of the solution yields a crude product with a melting point of 128-132°C

  • Recrystallization from carbon tetrachloride affords pure 2-Ethylthio-2,2-diphenylacetic acid with a melting point of 130.5-131.5°C

Alternative Synthetic Pathways

Structural Relationship and Comparisons

2-Ethylthio-2,2-diphenylacetic acid shares structural similarities with several related compounds, particularly with 2,2-diphenylacetic acid, which forms its structural backbone.

Comparison with Related Diphenylacetic Acid Derivatives

A comparative analysis reveals important structural relationships and differences that influence the chemical behavior of these compounds.

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
2-Ethylthio-2,2-diphenylacetic acid16036-85-4C₁₆H₁₆O₂S272.36Contains ethylthio group
2,2-Diphenylacetic acid117-34-0C₁₄H₁₂O₂212.24Lacks sulfur-containing substituent
Benzilic acid76-93-7C₁₄H₁₂O₃228.24Contains hydroxyl group instead of ethylthio
2,2-Diphenylglycine2566-39-4C₁₄H₁₃NO₂227.26Contains amino group instead of ethylthio

The replacement of a hydrogen atom in 2,2-diphenylacetic acid with an ethylthio group significantly alters the compound's physicochemical properties and reactivity patterns .

Chemical Reactivity

The reactivity of 2-Ethylthio-2,2-diphenylacetic acid is largely governed by its functional groups: the carboxylic acid moiety and the ethylthio substituent.

Key Reaction Pathways

The compound demonstrates versatile reactivity patterns that can be exploited for various synthetic transformations.

Carboxylic Acid Reactions

The carboxylic acid functionality can undergo typical reactions associated with this group:

  • Esterification with alcohols to form esters

  • Conversion to acid chlorides using thionyl chloride

  • Amidation reactions to form amides

  • Salt formation with bases

A notable example is the formation of 2,2-diphenyl-2-ethylthioacetyl chloride by reacting the acid with thionyl chloride in dry benzene with a catalytic amount of dimethylformamide. This acid chloride intermediate can subsequently react with ammonia or amines to yield corresponding amides .

Sulfur-Centered Reactions

The ethylthio group can participate in various transformations:

  • Oxidation reactions that convert the sulfide to sulfoxides or sulfones

  • Reduction reactions that may remove or modify the sulfur-containing group

  • Substitution reactions where the ethylthio group is replaced by other functionalities

For instance, oxidation with m-chloroperbenzoic acid can selectively convert the compound to either the corresponding sulfoxide (using 1 equivalent of oxidizing agent) or sulfone (using 2 equivalents) .

Applications in Medicinal Chemistry

2-Ethylthio-2,2-diphenylacetic acid has found significant applications in pharmaceutical research and development, particularly in the synthesis of compounds with therapeutic potential.

Muscarinic Receptor Antagonists

One of the most well-documented applications of 2-Ethylthio-2,2-diphenylacetic acid is in the synthesis of muscarinic receptor antagonists. Specifically, the N,N-diethylaminoethyl ester derivative of this compound has been identified as a potent and selective muscarinic antagonist .

Research has focused on modifications to this lead compound to identify M2-selective antagonists capable of crossing the blood-brain barrier, with potential applications in treating Alzheimer's disease. These modifications have included:

  • Substitution of one of the phenyl rings

  • Hydrogenation of one of the phenyl rings

  • Incorporation of the phenyl rings into a tricyclic system

Pharmaceutical Intermediate

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including:

  • Anticholinergic compounds

  • Compounds targeting neurological disorders

  • Agents for treating urinary system dysfunctions

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been conducted to understand how structural modifications of 2-Ethylthio-2,2-diphenylacetic acid and its derivatives affect their biological activity, particularly their interaction with muscarinic receptors.

Key SAR Findings

Based on research conducted on the N,N-diethylaminoethyl ester derivative of 2-Ethylthio-2,2-diphenylacetic acid, several structural elements have been identified as critical for muscarinic receptor binding and selectivity :

  • The presence of two phenyl rings provides optimal spatial arrangement for receptor interaction

  • The ethylthio substituent contributes to both affinity and selectivity

  • The ester linkage serves as an appropriate spacer between the diphenylacetic acid core and the amino moiety

  • The diethylamino group enhances binding to specific muscarinic receptor subtypes

These findings have guided further development of selective muscarinic receptor ligands with potential therapeutic applications.

ParameterClassification/Rating
Hazard SymbolsXi (Irritant)
Risk CodesR36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety PhrasesS26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)
S37/39 (Wear suitable gloves and eye/face protection)
WGK Germany3 (Severe hazard to waters)

These classifications indicate that appropriate safety measures should be implemented when handling this compound, including the use of personal protective equipment and proper disposal protocols .

Analytical Methods

Various analytical techniques have been employed for the identification, characterization, and quantification of 2-Ethylthio-2,2-diphenylacetic acid.

Spectroscopic Characterization

Spectroscopic methods provide valuable tools for structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are particularly useful for confirming the structure, with characteristic signals for the aromatic protons (δ 7.2-7.8 ppm), ethylthio group (δ 1.2-1.4 ppm for CH₃, δ 2.5-3.0 ppm for SCH₂), and carboxylic acid proton

  • Infrared (IR) Spectroscopy: Exhibits characteristic absorption bands for the carboxylic acid group (~1700 cm⁻¹) and C-S stretch (~650 cm⁻¹)

  • Mass Spectrometry: Provides molecular weight confirmation and characteristic fragmentation patterns

Chromatographic Methods

Chromatographic techniques offer approaches for separation, purification, and analysis:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis and purity assessment

  • Thin-Layer Chromatography (TLC): Provides a simple method for reaction monitoring and preliminary purity assessment

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